Leptocladine

Description

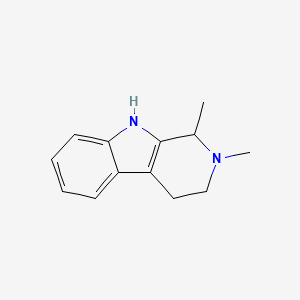

Structure

3D Structure

Properties

CAS No. |

486-91-9 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 |

InChI Key |

VENAANZHUCMOGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1C)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Geographic Distribution

Leptocladine has been identified in several plant species, primarily within the families Malpighiaceae and Chenopodiaceae. Its distribution is linked to the geographical locations of these host plants.

The genus Banisteriopsis is well-known for producing a variety of alkaloids. Banisteriopsis caapi, a large vine native to the Amazon rainforest, is a significant source of β-carboline alkaloids. wikipedia.orgmdpi.com While harmine, tetrahydroharmine, and harmaline (B1672942) are the major alkaloids, this compound (also known as N-methyltetrahydroharman) has also been reported in Banisteriopsis species. cdnsciencepub.com Specifically, it has been found in Banisteriopsis caapi at a concentration of 0.0005%. dmt-nexus.me The genus Banisteriopsis itself comprises 61 species found across South America, with a significant number also extending into Central America and one species endemic to Cuba. mdpi.com The center of diversity for the genus is the Cerrado, a vast tropical savanna ecoregion in Brazil. mdpi.com

Arthrophytum leptocladum Popov, a member of the Chenopodiaceae family, is a significant source of this compound. mdma.chpageplace.de This plant is found in Central Asia. mdpi.com Research has shown that the green, one-year-old branches of this plant can contain approximately 3.7% of the alkaloid. kirj.ee

This compound has been isolated from Hammada leptoclada (formerly known as Arthrophytum leptocladum) and Hammada wakhanica, both belonging to the Chenopodiaceae family. mdpi.comvdoc.pub These species are also native to the mountainous regions of Central Asia. mdpi.com The first reported natural occurrence of this compound was in Hammada leptoclada. dmt-nexus.metroutsnotes.com

This compound is often found alongside a variety of other alkaloids. In Arthrophytum leptocladum, it co-occurs with dipterine (N-methyltryptamine) and N-methyl-β-phenethylamine. mdma.chmdma.ch Similarly, in Hammada leptoclada, this compound is found with dipterine, eleagnine, N-methyl-β-phenethylamine, and N-methyltetrahydro-β-carboline. mdpi.comresearchgate.net In Hammada wakhanica, it is present with N-methyl-β-phenethylamine. mdpi.comvdoc.pub

Table 1: Co-occurrence of this compound with Other Alkaloids

| Plant Species | Co-occurring Alkaloids |

| Arthrophytum leptocladum | Dipterine, N-methyl-β-phenethylamine mdma.chmdma.ch |

| Hammada leptoclada | Dipterine, Eleagnine, N-methyl-β-phenethylamine, N-methyltetrahydro-β-carboline mdpi.comresearchgate.net |

| Hammada wakhanica | N-methyl-β-phenethylamine mdpi.comvdoc.pub |

Methodologies for Isolation from Plant Biomass

The extraction of this compound and other alkaloids from plant material typically involves classical techniques that have been established for the separation of these nitrogen-containing organic compounds. unido.org

Traditional methods for alkaloid extraction are often employed to isolate this compound from its botanical sources. nih.gov These techniques are based on the principle of separating soluble metabolites from the insoluble plant matrix. unido.org

Common classical extraction techniques include:

Maceration: This process involves soaking the coarsely powdered plant material in a solvent within a stoppered container at room temperature for a minimum of three days with regular agitation. jaims.intnau.ac.in The resulting mixture is then strained and the liquid is clarified. jaims.in

Percolation: In this method, a solvent is passed through the powdered crude drug contained in a vessel called a percolator to extract the active constituents. tnau.ac.in

Decoction: This technique involves boiling the crude drug in water for a specific period. jaims.intnau.ac.in The mixture is then cooled and filtered. This method is suitable for water-soluble and heat-stable compounds. tnau.ac.in

Soxhlet Extraction (Hot Continuous Extraction): This is a well-established technique where the plant material is placed in a thimble and continuously washed with fresh, condensed solvent. unido.orgjaims.in The solvent is heated, vaporizes, condenses, and drips onto the plant material, extracting the desired compounds. tnau.ac.in This method is efficient but may not be suitable for heat-sensitive compounds due to prolonged exposure to the solvent's boiling point. unido.org

These classical methods, while effective, generally utilize organic solvents and can be time-consuming. nih.gov

Advanced Chromatographic Separation Techniques for Phytochemical Mixtures

The separation of individual alkaloids like this compound from a crude plant extract is a significant challenge due to the structural similarity of related compounds and the sheer complexity of the mixture. researchgate.net Modern chromatography offers a suite of advanced techniques capable of achieving the high resolution and efficiency required for this task. e3s-conferences.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of phytochemical separation. lifeasible.com It utilizes high pressure to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). researchgate.net The separation is based on the differential partitioning of compounds between the two phases. For alkaloid separation, various HPLC modes are employed:

Reversed-Phase (RP-HPLC): Uses a nonpolar stationary phase and a polar mobile phase. It is one of the most common methods for separating a wide range of phytochemicals. researchgate.net

Normal-Phase (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase, effective for separating polar compounds. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby avoiding the irreversible adsorption of the sample onto the column. mdpi.com In HSCCC, a column is filled with a two-phase solvent system, and a strong centrifugal force holds the stationary phase in place while the mobile phase is pumped through it. This technique is particularly valuable for the preparative separation of natural products and is often used in combination with other methods, such as silica (B1680970) gel column chromatography, for the systematic separation of alkaloids from a crude extract. mdpi.com

Supercritical Fluid Chromatography (SFC) is an advanced technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. researchgate.net SFC is recognized for its high efficiency, rapid separation times, and reduced environmental impact due to lower organic solvent consumption. researchgate.net It is highly versatile and can be used to analyze a broad spectrum of compounds, from non-polar to polar, making it an excellent platform for the complex challenges presented by herbal medicine analysis. researchgate.net

Hyphenated Techniques represent the frontier of phytochemical analysis, where a separation technique is coupled directly to a spectroscopic detector, most commonly a mass spectrometer (MS). e3s-conferences.org

LC-MS (Liquid Chromatography-Mass Spectrometry): This combination provides not only separation but also structural information and molecular weight determination of the eluted compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this technique is used for volatile compounds. An alkaloid sample is evaporated and separated on a gas chromatography column before detection by MS. lifeasible.com

These advanced methods, often used in combination, provide the necessary resolving power to isolate and identify specific compounds like this compound from their complex natural sources. e3s-conferences.orgmdpi.com

Table 2: Comparison of Advanced Chromatographic Techniques

| Technique | Principle | Primary Application in Phytochemistry | Key Advantages |

|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. researchgate.net | High-resolution separation, purification, and quantification of a wide range of compounds. lifeasible.com | High efficiency, speed, and versatility with different modes (RP, NP, HILIC). researchgate.net |

| HSCCC | Liquid-liquid partition chromatography without a solid support matrix. mdpi.com | Preparative separation of natural products, especially those prone to adsorption. mdpi.com | No irreversible sample adsorption, high sample loading capacity, and economical solvent use. mdpi.com |

| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. researchgate.net | Separation of a wide range of polar and non-polar compounds, including chiral separations. researchgate.net | Fast, efficient, and environmentally friendly ("green" chromatography). researchgate.net |

| Hyphenated Techniques (e.g., LC-MS) | Direct coupling of a separation technique (like LC) with a detection method (like MS). e3s-conferences.org | Simultaneous separation, identification, and structural elucidation of compounds in complex mixtures. e3s-conferences.org | Provides high sensitivity and specificity, enabling definitive identification of trace components. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N(b)-methyltetrahydroharman |

| Carbon dioxide |

| Picric Acid |

| Acetaldehyde (B116499) |

| Tryptamine (B22526) |

| Harman |

| Tetrahydroharman (B600387) |

| Matrine |

| Oxymatrine |

| N-formyl cytisine |

| Cytisine |

| Quercetin |

| Kaempferol |

| Dihydrowogonin |

| Naringenin |

Structural Elucidation and Stereochemical Considerations

Confirmation of the N-methyltetrahydroharman Structural Motif

Initial studies and subsequent confirmations have firmly established that leptocladine possesses an N-methyltetrahydroharman structural motif. dmt-nexus.melookchem.cntroutsnotes.comnih.gov This core structure is a derivative of tetrahydroharman (B600387), featuring a methyl group attached to one of the nitrogen atoms. The synthesis of this compound from dipterine and acetaldehyde (B116499) further solidified its identification as N-methyltetrahydroharman. mdma.ch This structural framework is shared by a number of other naturally occurring alkaloids, highlighting a common biosynthetic pathway.

Spectroscopic and Spectrometric Methodologies for Structure Determination

The determination of this compound's molecular structure has been heavily reliant on a suite of advanced spectroscopic and spectrometric techniques. These methods provide complementary information that, when pieced together, reveals the intricate details of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. core.ac.uk ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov This data allows for the mapping of the molecule's connectivity, confirming the presence of the N-methyltetrahydroharman skeleton. mdma.ch Specific chemical shifts and coupling constants observed in the NMR spectra are instrumental in determining the relative stereochemistry of the chiral centers within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with a high degree of precision. univie.ac.atchromatographyonline.com This accuracy allows for the unambiguous determination of the elemental composition of this compound. mdma.chbioanalysis-zone.comuni-rostock.de By comparing the experimentally measured mass to the calculated masses of potential molecular formulas, HRMS confirms the elemental makeup of C₁₃H₁₆N₂ for this compound. lookchem.cnnih.gov This information is critical for distinguishing it from other isobaric compounds, which may have the same nominal mass but different elemental compositions. chromatographyonline.com

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. nih.gov The IR spectrum of this compound exhibits absorption bands that are indicative of its key structural features. dmt-nexus.me For instance, the presence of N-H and C-H stretching vibrations, as well as aromatic C=C bending frequencies, are all consistent with the proposed N-methyltetrahydroharman structure. mdma.chtroutsnotes.com

Chirality and Stereoisomerism in this compound Research

The presence of stereogenic centers in the this compound molecule gives rise to chirality and the possibility of multiple stereoisomers. iosrjournals.orglibretexts.orgunits.it A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org The existence of one or more chiral centers is a common cause of chirality. iosrjournals.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. egyankosh.ac.in The specific spatial arrangement of atoms, or stereochemistry, can significantly influence the biological activity of a molecule. Research into this compound has therefore included careful consideration of its stereoisomeric forms. The different spatial arrangements of atoms in stereoisomers can lead to different physical and chemical properties. units.it

Re-evaluation of Early Structural Assignments and Isomeric Relationships

The history of this compound's structural elucidation includes instances of re-evaluation and correction of initial assignments. mdma.chmdma.ch Early on, there was some ambiguity regarding the exact placement of the methyl group on the tetrahydroharman skeleton. Through more rigorous spectroscopic analysis and chemical synthesis, the structure was definitively confirmed as N-methyltetrahydroharman. mdma.ch This process of reassessment is not uncommon in the study of natural products, where complex structures can often lead to initial misinterpretations. Understanding the isomeric relationships between this compound and other related β-carboline alkaloids has also been a key aspect of this research, clarifying their biosynthetic connections and distinct properties.

Table of Spectroscopic Data for this compound:

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR | Complex multiplets in the aliphatic region, aromatic signals | Confirms the presence of the tetrahydro-β-carboline skeleton and substituent protons. |

| ¹³C NMR | Resonances corresponding to aliphatic and aromatic carbons | Provides the carbon framework of the molecule. |

| HRMS | Exact mass measurement | Determines the elemental formula as C₁₃H₁₆N₂. |

| IR Spectroscopy | N-H stretching, C-H stretching, aromatic C=C bending | Identifies key functional groups consistent with the N-methyltetrahydroharman structure. |

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Routes to β-Carboline Alkaloids

The biosynthesis of β-carboline alkaloids is widely understood to proceed through the Pictet-Spengler reaction. This fundamental organic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or, in this case, a tetrahydro-β-carboline.

The generally accepted biosynthetic pathway begins with the amino acid L-tryptophan. The key steps are:

Decarboxylation: L-tryptophan is first decarboxylated by an enzyme, such as aromatic-L-amino acid decarboxylase (AADC), to yield tryptamine (B22526).

Condensation and Cyclization: Tryptamine then serves as the β-arylethylamine component in the Pictet-Spengler reaction. It reacts with an aldehyde or a keto acid. This condensation forms a Schiff base intermediate, which then undergoes ring closure through an electrophilic attack on the electron-rich indole (B1671886) ring, forming the tricyclic tetrahydro-β-carboline core structure.

Further Modifications: The resulting tetrahydro-β-carboline can then undergo further enzymatic modifications, such as oxidation (aromatization), methylation, or glycosylation, to produce the diverse array of β-carboline alkaloids found in nature, including the scaffold for Leptocladine.

Role of Tryptamine and Formaldehyde in in vitro and Putative in vivo Biosynthesis

Tryptamine is the foundational precursor, providing the essential indolethylamine backbone of the β-carboline molecule. Its indole ring is electron-rich, which facilitates the crucial cyclization step, and the ethylamine side chain provides the nitrogen and two carbon atoms for the newly formed piperidine (B6355638) ring.

Formaldehyde, or its biological equivalent, is proposed to be the simplest aldehyde partner in the Pictet-Spengler reaction for the formation of the most basic β-carbolines. In this reaction, formaldehyde provides the single carbon bridge (the C1 position in the final structure) that links the amino group of the tryptamine side chain to the C2 position of the indole ring. This condensation and subsequent cyclization yield 1,2,3,4-tetrahydro-β-carboline, the parent structure of many alkaloids in this class. While formaldehyde itself is reactive, the biological source of this one-carbon unit in vivo may derive from intermediates of cellular metabolism. The reaction between tryptamine and formaldehyde to form this core structure has been demonstrated in laboratory syntheses (in vitro) and is a plausible mechanism in biological systems (in vivo).

Enzymatic Mechanisms and Key Intermediates in Alkaloid Biogenesis

While the Pictet-Spengler reaction can occur under acidic conditions non-enzymatically, in biological systems, it is catalyzed by specific enzymes to ensure efficiency and stereoselectivity. Enzymes that catalyze this reaction are broadly termed Pictet-Spenglerases. A well-studied example from plant biochemistry is strictosidine synthase, which condenses tryptamine with the aldehyde secologanin to form strictosidine, a precursor to a vast array of monoterpenoid indole alkaloids.

In microorganisms, research has identified novel enzymes responsible for β-carboline scaffold construction. One such enzyme is McbB, discovered in the bacterium Marinactinospora thermotolerans. McbB catalyzes the Pictet-Spengler reaction between L-tryptophan and an aldehyde, demonstrating a different strategy where the reaction may occur before decarboxylation. Structural and mechanistic studies of McbB have revealed that it has a novel protein fold, distinct from plant enzymes like strictosidine synthase, and uses a catalytic glutamate residue (Glu97) to facilitate the reaction.

Key intermediates in the biosynthesis of related β-carboline alkaloids have been identified through precursor feeding studies. For instance, 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid has been shown to be an intact precursor for the β-carboline alkaloids harman and eleagnine in plants, indicating that condensation can occur between tryptophan and a pyruvate-derived keto acid. nih.gov

| Enzyme/Enzyme Class | Function | Precursors | Product |

| Aromatic-L-amino acid decarboxylase (AADC) | Decarboxylation | L-Tryptophan | Tryptamine |

| Pictet-Spenglerase (e.g., Strictosidine Synthase) | Catalyzes the Pictet-Spengler reaction | Tryptamine and an aldehyde (e.g., secologanin) | Tetrahydro-β-carboline derivative |

| McbB | Microbial enzyme catalyzing Pictet-Spengler reaction | L-Tryptophan and an aldehyde | β-carboline scaffold |

| Indolethylamine-N-methyltransferase (INMT) | N-methylation (involved in downstream modifications) | Tryptamine or derivatives | N-methylated tryptamines |

Comparative Biosynthesis with Co-occurring Metabolites

While the specific metabolites co-occurring with this compound are not well-documented, a comparative analysis of its core biosynthetic pathway with other tryptophan-derived alkaloids illustrates the divergent evolution of secondary metabolic pathways from a common precursor. We will compare the β-carboline pathway with those of two other simple indole alkaloids: N,N-dimethyltryptamine (DMT) and gramine.

N,N-dimethyltryptamine (DMT): The biosynthesis of DMT represents one of the simplest modifications of the tryptophan pathway. researchgate.net

Decarboxylation: Like the β-carboline pathway, it begins with the decarboxylation of tryptophan by AADC to produce tryptamine. frontiersin.org

N-Methylation: The pathway diverges significantly here. Instead of cyclization, tryptamine undergoes two successive methylation steps, catalyzed by indolethylamine-N-methyltransferase (INMT), which transfers methyl groups from the donor S-adenosyl-methionine (SAM) to the nitrogen atom of the side chain, yielding first N-methyltryptamine and finally N,N-dimethyltryptamine. researchgate.netbohrium.com

Gramine: The biosynthesis of gramine in barley is a more complex, recently elucidated pathway that involves a rearrangement of the tryptophan side chain. cdnsciencepub.com

Side-Chain Rearrangement: Tryptophan is converted to 3-aminomethylindole (AMI) in a unique reaction that shortens the side chain. This step is catalyzed by a cytochrome P450 monooxygenase named AMI synthase (AMIS). nih.govresearchgate.net This represents a major departure from the β-carboline pathway, which retains the full ethylamine side chain for cyclization.

N-Methylation: Similar to DMT synthesis, the final steps involve sequential N-methylation. A specific N-methyltransferase (NMT) methylates AMI twice to produce gramine. researchgate.net

This comparison highlights how different enzymatic machinery can act on the same precursor, tryptophan, to produce structurally distinct alkaloids. The β-carboline pathway is defined by the Pictet-Spengler cyclization, the DMT pathway by simple N-methylation, and the gramine pathway by a unique oxidative rearrangement and side-chain cleavage.

| Feature | This compound (β-Carboline) Pathway | N,N-Dimethyltryptamine (DMT) Pathway | Gramine Pathway |

| Initial Precursor | L-Tryptophan | L-Tryptophan | L-Tryptophan |

| Key Intermediate | Tryptamine | Tryptamine | 3-Aminomethylindole (AMI) |

| Core Reaction | Pictet-Spengler Cyclization | Sequential N-methylation | Oxidative Rearrangement & Side-Chain Cleavage |

| Key Enzymes | Decarboxylase, Pictet-Spenglerase | Decarboxylase, INMT | AMI Synthase (CYP450), NMT |

| Fate of Side Chain | Incorporated into a new ring | Retained and methylated | Cleaved and methylated |

| Final Structure | Tricyclic pyrido[3,4-b]indole | Simple substituted indole | Simple substituted indole |

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis Approaches to Leptocladine

The total synthesis of this compound and its parent scaffold, the β-carboline ring system, has been a subject of extensive research, leading to the development of various strategic approaches. These range from classical methods using defined precursors to more recent biomimetic strategies that seek to emulate nature's synthetic pathways.

Syntheses from Defined Precursors (e.g., Dipterine and Acetaldehyde)

One of the foundational methods for the synthesis of this compound involves the reaction of defined precursors. A notable example is the synthesis of Nb-methyltetrahydroharman, an identity for this compound, from Dipterine and acetaldehyde (B116499). pageplace.de This approach builds upon the well-established Pictet-Spengler reaction, a cornerstone in β-carboline synthesis. ljmu.ac.uk The Pictet-Spengler reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-β-carboline core. ljmu.ac.uknsf.gov In the specific case of this compound, Dipterine (a tryptamine derivative) serves as the indole-containing precursor, which reacts with acetaldehyde to furnish the final tricyclic structure of this compound.

| Precursor 1 | Precursor 2 | Key Reaction | Product |

| Dipterine | Acetaldehyde | Pictet-Spengler Reaction | This compound (Nb-methyltetrahydroharman) pageplace.de |

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate natural biosynthetic processes in a laboratory setting. newswise.comunimelb.edu.au This strategy is particularly relevant for alkaloids like this compound, as it can offer efficient and stereoselective routes to complex molecules. researchgate.net Inspired by nature, these syntheses often utilize conditions that mimic physiological environments. nih.gov For β-carbolines, biomimetic strategies frequently employ a Pictet-Spengler reaction, which is also a key biosynthetic step. ljmu.ac.uknsf.gov A reported biomimetic, one-pot procedure for synthesizing β-carbolines involves reacting tryptophan derivatives with a second amino acid in the presence of iodine and trifluoroacetic acid (TFA) in dimethyl sulfoxide (B87167) (DMSO). ljmu.ac.uk This process impressively orchestrates a sequence of decarboxylation, deamination, the Pictet-Spengler reaction, and subsequent oxidation using readily available starting materials. ljmu.ac.uk Such approaches highlight the potential for creating complex natural products by emulating the elegance and efficiency of biosynthesis. newswise.comrsc.org

Stereoselective and Enantioselective Synthesis Methodologies

Achieving control over stereochemistry is a critical challenge in modern organic synthesis, particularly for chiral molecules like this compound. rsc.org Stereoselective and enantioselective methods are designed to produce a specific stereoisomer, which is crucial as different enantiomers can have vastly different biological activities. mdpi.comlibretexts.org

Enantioselective synthesis often relies on the use of chiral catalysts or auxiliaries to guide the reaction towards the desired enantiomer. libretexts.orgunibo.it For β-carbolines, significant progress has been made in developing asymmetric versions of key reactions. The Sharpless epoxidation is a classic example of an enantioselective transformation, though not directly used for this compound, it illustrates the principle of using a chiral catalyst (diethyl tartrate) to achieve high enantiomeric excess. libretexts.org More specifically for β-carbolines, chiral phosphoric acids have been employed as catalysts in asymmetric Pictet-Spengler reactions. dtu.dk These catalysts create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgnih.gov Another advanced technique is the catalytic asymmetric reductive coupling of alkynes and aldehydes, which can produce chiral allylic alcohols with high enantioselectivity, serving as versatile building blocks for more complex molecules. organic-chemistry.org The development of such methods is essential for the synthesis of enantiomerically pure natural products and their analogues. findaphd.commdpi.comnih.govosi.lv

Development of Novel Synthetic Methodologies Applicable to β-Carbolines

The pursuit of more efficient and elegant synthetic routes has led to the development of novel methodologies that can be applied to the β-carboline family, including cascade reactions and C-H functionalization strategies.

Cascade and Tandem Reactions

Cascade, or tandem, reactions combine multiple chemical transformations into a single synthetic operation without isolating intermediates. dtu.dk This approach increases efficiency, reduces waste, and can rapidly build molecular complexity from simple starting materials. dtu.dkrsc.org Several cascade strategies have been developed for the synthesis of the β-carboline core.

One such method is a tandem isomerization/cyclization sequence initiated by a dual transition metal/Brønsted acid catalytic system to produce tetrahydro-β-carbolines. dtu.dk Another powerful example is the Brønsted acid-promoted cascade reaction of α-indolyl propargylic alcohols with nitrones, which conveniently constructs fully substituted dihydro-β-carbolines. acs.orgfigshare.com Visible-light photoredox catalysis has also enabled a reaction cascade involving oxidation, [3+2] cycloaddition, and oxidative aromatization to synthesize fused β-carbolines. rsc.orgresearchgate.net Furthermore, a tandem sequence involving a ruthenium-catalyzed alcohol amination followed by a Pictet-Spengler reaction allows for the synthesis of tetrahydro-β-carbolines directly from alcohols and tryptamine. nsf.gov

| Reaction Type | Key Features | Resulting Scaffold |

| Isomerization/Cyclization | Dual transition metal/Brønsted acid catalysis dtu.dk | Tetrahydro-β-carbolines dtu.dk |

| Cyclization of Propargylic Alcohols | Brønsted acid promoted; reaction with nitrones acs.org | Dihydro-β-carbolines acs.org |

| Photoredox Cascade | Visible-light catalyzed; oxidation/[3+2] cycloaddition rsc.org | Fused β-carbolines rsc.org |

| Amination/Pictet-Spengler | Ruthenium-catalyzed; direct use of alcohols nsf.gov | Tetrahydro-β-carbolines nsf.gov |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. researchgate.net This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

For the β-carboline scaffold, several C-H functionalization methods have been reported. A photocatalytic, enantioselective Minisci-type reaction has been developed for the direct C-H functionalization of β-carbolines. rsc.orgnih.gov This method uses a cooperative photoredox and chiral phosphoric acid catalytic system to introduce aminoalkyl groups at the C1 position with high enantioselectivity. rsc.orgnih.gov Another approach involves a practical and mild metal-free oxidative C-H functionalization of N-carbamoyl tetrahydro-β-carbolines with potassium trifluoroborates, demonstrating excellent functional group tolerance and high regioselectivity. rsc.org Additionally, rhodium-catalyzed tandem C-H activation and aza-Michael addition reactions have been explored for the synthesis of dihydro-β-carbolines. emich.edu

| Methodology | Key Reagents/Catalysts | Site of Functionalization |

| Photocatalytic Minisci Reaction | Photoredox catalyst, Chiral Phosphoric Acid | C1 position of β-carboline rsc.orgnih.gov |

| Oxidative C-H Functionalization | Potassium trifluoroborates (metal-free) | N-carbamoyl tetrahydro-β-carboline rsc.org |

| Tandem C-H Activation | Rhodium(II) catalyst, Squaramide organocatalyst | Indole (B1671886) C-H insertion emich.edu |

Ring-Closing and Cyclization Reactions

The construction of the tricyclic core of this compound, a tetrahydro-β-carboline, is fundamentally achieved through strategic ring-closing and cyclization reactions. These intramolecular processes are pivotal in forming the C-ring of the β-carboline system. The most prominent and historically significant methods employed for this purpose are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. ljmu.ac.ukresearchgate.net Methodological advancements have focused on improving yields, enhancing stereoselectivity, and broadening the substrate scope through the development of new catalysts and reaction conditions.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure. wikipedia.orgjk-sci.com The mechanism initiates with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich indole nucleus to forge the new carbon-carbon bond and complete the cyclization. wikipedia.orgrsc.org

In the context of this compound synthesis, the Pictet-Spengler reaction typically utilizes tryptamine or its derivatives as the starting material. The choice of the carbonyl component and the acid catalyst significantly influences the reaction's efficiency and outcome.

A classic approach to the synthesis of the direct precursor to this compound, 1,2,3,4-tetrahydro-β-carboline, involves the reaction of tryptamine with an aldehyde under acidic conditions. orgsyn.org For instance, the condensation of tryptamine with formaldehyde, often generated in situ or used as an aqueous solution, followed by acid-catalyzed cyclization, provides the unsubstituted tetrahydro-β-carboline ring system. derpharmachemica.com

The Bischler-Napieralski reaction offers an alternative and widely used pathway to the β-carboline skeleton. ljmu.ac.ukacs.org This method involves the intramolecular cyclodehydration of an N-acylated tryptamine derivative. researchgate.net The reaction is typically promoted by a dehydrating agent or a Lewis acid, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or various metal chlorides. researchgate.netbeilstein-journals.org The initial product is a 3,4-dihydro-β-carboline, which can then be reduced to the corresponding tetrahydro-β-carboline. ljmu.ac.uk

Recent advancements in cyclization strategies have explored the use of novel catalysts and reaction media to enhance the efficiency and sustainability of these classical transformations. For example, the use of milder Lewis acids or Brønsted acids has been investigated to improve compatibility with sensitive functional groups. rsc.org Furthermore, microwave-assisted protocols have been developed to accelerate reaction times and improve yields in some instances. nih.gov

The following tables summarize representative data from studies on these pivotal cyclization reactions for the synthesis of tetrahydro-β-carboline and its derivatives, which are foundational to the synthesis of this compound.

Table 1: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

| Starting Material | Carbonyl Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tryptamine | Formaldehyde | Glacial Acetic Acid | - | - | derpharmachemica.com |

| Tryptamine Hydrochloride | Glyoxylic Acid Monohydrate | H₂O/KOH then HCl | 1.75 hours | Good | orgsyn.org |

| Tryptamine | Various Aldehydes | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | - | High | rsc.org |

Table 2: Bischler-Napieralski Reaction in β-carboline Synthesis

| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Acyl Tryptamine | POCl₃ | Acetonitrile | Reflux | Dihydro-β-carboline | - | acs.org |

| α-Ketoamide of Tryptamine | BF₃·Et₂O | Ether | 25-30 | Dihydro-β-carboline | 55 | beilstein-journals.org |

Structural Modifications and Derivative Synthesis

Design and Synthesis of Leptocladine Analogues and Derivatives

The design of this compound analogues is largely guided by established synthetic strategies for the broader class of tetrahydro-β-carbolines. The core synthetic reaction for creating the THβC skeleton is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this compound itself, this would classically involve the reaction of N-methyltryptamine (dipterine) with acetaldehyde (B116499). ias.ac.inmdma.chcdnsciencepub.com

Modern synthetic designs employ a variety of strategies to introduce diversity at key positions of the THβC scaffold:

Pictet-Spengler Reaction: This remains a cornerstone for synthesizing 1-substituted THβCs. By varying the aldehyde component, a wide array of functional groups can be installed at the C-1 position. For instance, using different aldehydes with tryptamine or its N-substituted derivatives yields a library of 1-alkyl or 1-aryl THβCs. nih.gov

Bischler-Napieralski Reaction: This alternative cyclization method provides another route to the THβC core and its derivatives, expanding the toolkit for synthetic chemists. ias.ac.in

N-Boc Protection for C-1 Functionalization: A key strategy for creating diverse analogues involves the protection of the piperidine (B6355638) nitrogen (N-2) with a tert-butyloxycarbonyl (Boc) group. The N-Boc-THβC intermediate can then be subjected to directed lithiation at the C-1 position, followed by quenching with various electrophiles. This method allows for the precise installation of substituents at C-1. This approach has been successfully applied to the synthesis of 9-methyleleagnine (an N-methylated THβC analogue). nih.govacs.org

Phase-Transfer Catalyzed Alkylations: For the synthesis of 1,1-disubstituted THβCs, a chiral quaternary carbon center can be constructed via the asymmetric phase-transfer alkylation of a 1-cyanotetrahydro-β-carboline precursor. This advanced method opens the door to a new class of complex analogues. rsc.org

These synthetic approaches enable the systematic creation of libraries of this compound analogues with modifications at one or more positions, which is essential for subsequent structure-activity relationship studies.

Synthetic Strategies for Functional Group Transformations

Functional group transformations on the pre-formed tetrahydro-β-carboline nucleus are critical for fine-tuning molecular properties. These strategies allow for the modification of existing derivatives into new analogues that might be inaccessible through direct synthesis.

N-Acylation and N-Alkylation at the Piperidine Nitrogen (N-2): The secondary amine at the N-2 position is a prime site for modification. It can be readily acylated using acid halides or anhydrides, or alkylated via reductive amination or reaction with alkyl halides. These modifications significantly impact the polarity and hydrogen-bonding capacity of the molecule. A general procedure involves dissolving the parent THβC in a suitable solvent like dichloromethane (B109758) (CH2Cl2), adding a base such as triethylamine (B128534) (NEt3), and then introducing the desired acyl halide or alkyl halide. nih.govmdpi.com

Substitution at C-1 via Lithiation: As mentioned, the N-Boc protected THβC scaffold is a versatile intermediate. Deprotonation with a strong base like s-BuLi in the presence of TMEDA at low temperatures generates a C-1 carbanion. This nucleophilic center can then react with a wide range of electrophiles to introduce new functional groups. Successful substitutions have been demonstrated with:

Alkyl halides (e.g., iodomethane)

Carbonyl electrophiles (e.g., methyl chloroformate, acetone)

Allylic and benzylic halides (e.g., allyl bromide, benzyl (B1604629) bromide) acs.org

Functionalization at C-4: The direct functionalization of the THβC core at the C-4 position has also been achieved. This involves the in-situ generation of a transient intermediate that can be trapped by various nucleophiles, allowing for the creation of C-4 substituted derivatives with controlled stereochemistry. acs.org

Oxidation to β-Carboline: The tetrahydro-β-carboline ring can be dehydrogenated to form the corresponding aromatic β-carboline. This transformation dramatically alters the geometry and electronic properties of the molecule, converting the flexible, three-dimensional THβC into a planar, rigid aromatic system.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. For this compound analogues, SAR studies have been conducted across various therapeutic targets, revealing key insights into the role of different substituents. nih.govresearchgate.netnih.gov

Antifungal Activity:

A study investigating tetrahydro-β-carboline derivatives against plant pathogenic fungi provided clear SAR data. Modifications at the N-2 position were particularly informative. nih.gov

N-Acylation: Introducing small acyl groups like acetyl or propanoyl at N-2 (compounds 3a , 3b ) resulted in moderate antifungal activity.

N-Alkylation: Increasing the length of the alkyl chain at N-2 significantly enhanced potency. N-octyl-THβC (3g ) was found to be the most potent compound in the series against Bipolaris oryzae, Curvularia lunata, and Fusarium semitectum. This suggests that lipophilicity plays a crucial role in the antifungal activity of these analogues. nih.govmdpi.com

| Compound | Modification | Inhibition Zone (B. oryzae) [mm] | Inhibition Zone (C. lunata) [mm] |

|---|---|---|---|

| 3a | N-Acetyl | 10.3 | 12.7 |

| 3b | N-Propanoyl | 11.3 | 14.0 |

| 3c | N-Octanoyl | 14.7 | 17.7 |

| 3f | N-Pentyl | 15.0 | 18.0 |

| 3g | N-Octyl | 18.3 | 20.3 |

Phosphodiesterase 5 (PDE5) Inhibition:

A series of functionalized THβC derivatives were designed as inhibitors of PDE5, an enzyme implicated in various diseases. This study, using tadalafil (B1681874) as a template, explored modifications at C-1, N-2, and C-6. nih.gov

Stereochemistry: The stereochemistry at the C-1 and C-3 positions was found to be critical for potent PDE5 inhibition.

N-2 Substitution: Elongating the N-2 methyl substituent of the parent structure led to enhanced potency.

C-6 Substitution: Replacing the 3,4-methylenedioxyphenyl group at the C-6 position with other substituents was a key area of modification. The combination of these changes led to the identification of highly potent and selective PDE5 inhibitors. For example, compound XXI from the study, which featured optimized substituents and stereochemistry, exhibited an IC50 of 3 nM, demonstrating a significant improvement over the initial leads. nih.gov

| Compound | Key Modifications | PDE5 IC50 (nM) | Selectivity (PDE5 vs PDE11) |

|---|---|---|---|

| Tadalafil (Reference) | N/A | ~5 | ~7.1 |

| V | (1R,3R), N-2-methyl, 6-(4-chlorophenyl) | 105 | - |

| VII | (1R,3R), N-2-ethyl, 6-(4-chlorophenyl) | 32 | - |

| XV | (1S,3R), N-2-methyl, 6-(4-chlorophenyl) | 12 | - |

| XXI | Optimized Stereochemistry and Substituents | 3 | >50 |

These studies underscore the importance of systematic chemical modification of the this compound and broader tetrahydro-β-carboline scaffold. The introduction of various functional groups and the control of stereochemistry are powerful tools for modulating biological activity and developing derivatives with improved therapeutic potential. The insights gained from SAR studies provide a rational basis for the future design of more potent and selective agents based on the this compound framework.

Molecular and Cellular Biological Activities in Vitro and Ex Vivo Research

Interactions with Neurotransmitter Systems and Receptors

Leptocladine demonstrates significant interactions with key components of neurotransmitter systems, specifically as a modulator of serotonin (B10506) receptors and as an inhibitor of monoamine oxidase (MAO). researchgate.net

Studies have identified this compound as a serotonin receptor agonist. researchgate.net An agonist is a ligand that binds to a receptor and activates it to produce a biological response. The affinity of a ligand for its receptor is a critical measure, indicating how strongly the ligand binds. vanderbilt.edu This binding is governed by molecular complementarity, where the shape and chemical properties of the binding sites match, allowing for selective, high-affinity interactions through various chemical bonds like hydrogen bonds and van der Waals forces. derangedphysiology.com In the context of this compound, its agonistic activity at serotonin receptors suggests it binds to these receptors and mimics the action of the natural neurotransmitter, serotonin. The process of receptor-ligand binding can induce conformational changes in the receptor, initiating a signaling cascade within the cell. derangedphysiology.comfrontiersin.org

This compound is recognized as a monoamine oxidase (MAO) inhibitor. researchgate.net MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Enzyme activity can be modulated by various molecules that bind to either the active site or allosteric sites. wikilectures.eu Inhibition of MAO by this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This modulation of enzymatic activity is a key mechanism for many neurologically active compounds. The process can be reversible, where the inhibitor binds non-covalently, or irreversible, involving covalent bond formation with the enzyme. auckland.ac.nz

| Target | Interaction Type | Reported Effect |

|---|---|---|

| Serotonin Receptors | Receptor Agonist | Activates serotonin receptors. researchgate.net |

| Monoamine Oxidase (MAO) | Enzyme Inhibitor | Inhibits the activity of the MAO enzyme. researchgate.net |

Antimicrobial and Allelopathic Research

This compound is a secondary metabolite found in various legume species. researchgate.net Plant secondary metabolites are a known source of compounds with antimicrobial and allelopathic properties. researchgate.netmdpi.com Allelopathy refers to the phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. dergipark.org.tr Research into the allelopathic potential of plant extracts often involves evaluating their effects on the germination and growth of other plant species. cabidigitallibrary.orgresearchgate.net Similarly, antimicrobial studies test these extracts against various bacteria and fungi to determine their inhibitory effects. researchgate.netdergipark.org.tr While this compound is sourced from plants, specific studies focusing solely on its individual antimicrobial or allelopathic activities are not detailed in the available research.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

This compound's biological activity is rooted in its direct interaction with crucial macromolecules like proteins and DNA. Its interaction with proteins is evident from its role as a serotonin receptor agonist and a MAO inhibitor, where it binds to these specific protein targets. researchgate.net

Furthermore, a significant molecular mode of action for this compound is its ability to intercalate into DNA. researchgate.net DNA intercalation involves the insertion of a molecule, typically a planar aromatic system, between the base pairs of the DNA double helix. This interaction can distort the structure of the DNA, potentially leading to interference with processes like DNA replication and transcription, which can result in mutagenic or cytotoxic effects. researchgate.netnih.gov The binding of proteins to DNA is a fundamental aspect of many biological processes, and the introduction of an intercalating agent can disrupt these vital interactions. uni-heidelberg.de

Elucidation of Molecular Mechanisms of Action

Identifying the molecular targets of a bioactive compound like this compound is a foundational step in drug discovery and toxicology. frontiersin.org A variety of methodologies are employed for this purpose, which can be broadly categorized as probe-based and non-probe approaches. frontiersin.org

Chemical Probe Approaches: These methods, such as activity-based protein profiling (ABPP) and compound-centered chemical proteomics, utilize a modified version of the compound (a probe) to "fish" for its binding partners in a cellular extract. frontiersin.orgdigitellinc.com

Non-Probe Approaches: These techniques assess target engagement without chemically modifying the compound. A prominent example is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of proteins upon ligand binding. digitellinc.comtechnologynetworks.com Other methods include omics-based approaches and computational predictions that analyze changes in the proteome or transcriptome following compound treatment to infer potential targets. frontiersin.orgevotec.com

Network Pharmacology Approaches

There are no specific network pharmacology studies focused on this compound reported in the available scientific literature. Network pharmacology is a methodological approach that combines systems biology and computational analysis to understand the complex interactions between drug compounds and biological networks. nih.govmdpi.com This type of analysis, which can predict potential targets and mechanisms of action for a compound, has not yet been applied to this compound according to current research databases.

In Vitro Cellular Assays for Functional Characterization

Direct and detailed in vitro cellular assays to characterize the specific biological functions of isolated this compound are not well-documented. However, some broader studies on the class of compounds to which this compound belongs, or on plant extracts containing it, offer some general insights.

The broader class of β-carboline alkaloids has been noted to modulate several neuroreceptors in vitro, including 5HT2, muscarinic acetylcholine (B1216132) (mACh), GABA, D2, and α2 receptors. dokumen.pub This suggests that this compound may have neurological activity, but specific assays to confirm and quantify these effects for this compound are lacking.

Furthermore, an aqueous extract of the plant Desmodium gangeticum, which is known to contain this compound, has demonstrated several biological activities in vitro. scribd.com These include anti-inflammatory, antibacterial, and antifungal properties. The extract also showed an inhibitory effect on the isolated frog's heart and a relaxant effect on the smooth muscles of the rabbit and dog intestine, as well as the isolated rat uterus. scribd.com It is important to note that these activities are attributed to the entire plant extract and not specifically to this compound. The contribution of this compound to these observed effects has not been isolated and studied independently.

Table 1: Summary of General In Vitro Findings Related to this compound's Chemical Class and Plant Source

| Test System | Observed Effect | Source of Compound/Extract | Note |

| Various Neuroreceptor Assays | Modulation of 5HT2, mACh, GABA, D2, α2 receptors | β-carboline alkaloids (class) | Effects not specific to this compound. |

| Anti-inflammatory Assay | Anti-inflammatory activity | Aqueous extract of Desmodium gangeticum | Contribution of this compound is not determined. |

| Antibacterial Assay | Antibacterial activity | Aqueous extract of Desmodium gangeticum | Contribution of this compound is not determined. |

| Antifungal Assay | Antifungal activity | Aqueous extract of Desmodium gangeticum | Contribution of this compound is not determined. |

| Isolated Frog Heart | Inhibitory effect | Aqueous extract of Desmodium gangeticum | Contribution of this compound is not determined. |

| Isolated Smooth Muscle | Relaxant effect | Aqueous extract of Desmodium gangeticum | Contribution of this compound is not determined. |

Due to the absence of specific and detailed research on the molecular and cellular activities of this compound, a more in-depth analysis of its network pharmacology and functional characterization through in vitro assays is not possible at this time.

Advanced Analytical Methodologies for Leptocladine Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental in the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. For a compound like Leptocladine, which may be synthesized or isolated from natural sources containing related alkaloids, chromatographic methods are indispensable for ensuring its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of tetrahydro-β-carbolines (THβCs), including this compound. nih.govresearchgate.net The method's high resolution and sensitivity make it ideal for separating the target compound from impurities, which may include starting materials, by-products from synthesis, or other structurally similar alkaloids from a natural extract.

Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds. nih.govjst.go.jp In this setup, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The inherent fluorescence of the β-carboline ring system allows for highly selective and sensitive detection using a fluorescence detector (FLD). nih.govcore.ac.uk Alternatively, a Diode Array Detector (DAD) can be used to acquire UV-Vis spectra, aiding in peak identification. acs.orgpensoft.net For quantitative analysis, a calibration curve is constructed by running known concentrations of a this compound reference standard and plotting the peak area against concentration. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Tetrahydro-β-carboline Analysis

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) derpharmachemica.com | Provides a non-polar stationary phase for effective separation. |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) pensoft.netpjoes.com | The solvent system used to elute compounds from the column. |

| Flow Rate | 0.5 - 1.2 mL/min pensoft.nettroutsnotes.com | Controls the speed of the separation. |

| Detection | Fluorescence (FLD) or Diode Array (DAD) nih.govcore.ac.uk | FLD offers high sensitivity and selectivity; DAD provides spectral data for identification. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) pensoft.net | Ensures reproducible retention times. |

| Injection Vol. | 10 - 20 µL pensoft.netpjoes.com | The amount of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While some β-carbolines are suitable for direct GC-MS analysis, many tetrahydro-β-carbolines, including this compound, often require derivatization to increase their volatility and improve their chromatographic peak shape. nih.govpopline.org

A common derivatization strategy involves acylation of the amine groups with reagents like methyl chloroformate or anhydrides. nih.govresearchgate.net This process creates less polar and more volatile derivatives that are amenable to GC separation. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. chemistrysteps.comjchps.com This high specificity makes GC-MS an excellent tool for confirming the presence of this compound and identifying trace-level impurities. researchgate.net

Table 2: General GC-MS Analysis Protocol for Derivatized THβCs

| Step | Description | Example |

|---|---|---|

| 1. Derivatization | Reaction with an acylating agent to increase volatility. | Reaction with methyl chloroformate in a basic medium. nih.gov |

| 2. GC Separation | Separation on a capillary column based on boiling point and polarity. | DB-5MS capillary column; temperature program from 70°C to 300°C. chemistrysteps.com |

| 3. Ionization | Electron Ionization (EI) is typically used to fragment the molecule. | Standard 70 eV electron energy. chemistrysteps.com |

| 4. Mass Analysis | A quadrupole or ion trap analyzer separates ions by m/z. | Mass scan range of 50-550 amu. |

| 5. Identification | Comparison of the obtained mass spectrum with a reference library or standard. | Identification of the N-methoxycarbonyl derivative of the target analyte. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. nih.govcolumbia.eduvdoc.pub This hyphenated technique is increasingly applied to the analysis of THβCs because it often circumvents the need for derivatization and provides exceptional sensitivity and specificity. nih.govresearchgate.net

In LC-MS, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.govresearchgate.net This allows for the straightforward determination of the molecular weight of the eluting compound. For even greater confidence in identification and quantification, tandem mass spectrometry (MS/MS) can be employed. nih.govresearchgate.net In this mode, the [M+H]⁺ ion is selected and fragmented, producing a characteristic pattern of product ions that is unique to the compound's structure, enabling highly specific detection even in complex biological or food matrices. researchgate.netox.ac.uk

Table 3: Typical LC-MS/MS Parameters for THβC Quantification

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC with C18 column | High-resolution separation of analytes. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | Enables MS/MS experiments for high specificity. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for quantification. mdpi.com |

| Precursor Ion | m/z of this compound [M+H]⁺ | Selects the ion corresponding to the target analyte. |

| Product Ions | Characteristic fragments of this compound | Confirms identity and provides interference-free quantification. |

Spectroscopic Methods for Structural Confirmation and High-Order Structure Analysis

While chromatography excels at separation and quantification, spectroscopy is the cornerstone of structural elucidation. For a molecule like this compound, spectroscopic methods are essential to confirm its covalent framework and determine its absolute stereochemistry. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool available for determining the structure of organic compounds in solution. jchps.comslideshare.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are required for an unambiguous structural assignment of a complex molecule like this compound. numberanalytics.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It reveals the spin-spin coupling networks within the molecule, allowing for the connection of adjacent protons, such as those in the tetrahydro-β-carboline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edusdsu.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH_ and ³J_CH_). columbia.edusdsu.edu HMBC is critical for piecing together the molecular skeleton by connecting fragments that are not contiguous, such as linking the methyl groups to their respective attachment points (C1 and N2) and connecting the different rings of the carboline system.

Together, these 2D NMR techniques provide a detailed connectivity map of the molecule, allowing for the complete and confident assignment of all proton and carbon signals and thus confirming the proposed structure of this compound. researchgate.net

Table 4: Application of 2D NMR for Structural Confirmation of this compound

| 2D NMR Experiment | Information Provided | Application to this compound Structure |

|---|---|---|

| COSY | ¹H-¹H correlations (through 2-3 bonds) | Connects protons within the ethylidene bridge and the aromatic ring. |

| HSQC | ¹H-¹³C correlations (through 1 bond) | Assigns each carbon atom that bears a proton (e.g., C1, C3, C4, aromatic CHs, and methyl CH₃s). |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a chiral center at the C1 position, meaning it can exist as two non-superimposable mirror images called enantiomers, (R)-Leptocladine and (S)-Leptocladine. Determining the absolute configuration of a chiral molecule is a critical aspect of its full characterization. wikipedia.orglibretexts.org Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive method for this purpose. researchgate.netresearchgate.net

The method involves comparing the experimentally measured ECD spectrum of the chiral molecule with theoretical spectra generated using quantum chemical calculations. acs.orgresearchgate.net The procedure is as follows:

A low-energy conformational search is performed for both the (R) and (S) enantiomers of this compound.

The ECD spectrum for each stable conformer is calculated using time-dependent density functional theory (TD-DFT).

The calculated spectra for all conformers of each enantiomer are Boltzmann-averaged to produce a final theoretical ECD spectrum for the (R)-enantiomer and one for the (S)-enantiomer.

The experimental ECD spectrum of the this compound sample is measured.

The experimental spectrum is compared to the two calculated spectra. A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, for example, allows for the unambiguous assignment of the absolute configuration as (R). researchgate.netresearchgate.net This approach has been successfully applied to determine the absolute configuration of structurally related tetrahydro-β-carboline alkaloids. researchgate.net

Hyphenated Techniques for Complex Biological Matrix Analysis

The analysis of trace amounts of specific compounds like this compound within complex biological samples (e.g., plasma, urine, tissue extracts) is challenging due to the presence of numerous interfering endogenous substances. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of alkaloids in biological fluids. az.gov Its suitability stems from its capacity to separate non-volatile and thermally labile compounds like many alkaloids from the sample matrix, followed by highly specific detection based on their mass-to-charge ratio. az.govthieme-connect.com For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system would likely be employed, using a C18 column to separate the compound from other matrix components based on polarity. dokumen.pub The HPLC system is coupled to a mass spectrometer, typically a tandem mass spectrometer (MS/MS) such as a triple quadrupole (QQQ) or a Quadrupole-Time-of-Flight (Q-TOF) instrument. nih.govgcwgandhinagar.com The MS/MS capability allows for the selection of a specific precursor ion corresponding to this compound, its fragmentation, and the monitoring of specific product ions, a process known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity and reduces background noise, which is critical for quantification at low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile or semi-volatile compounds. wikipedia.org While many alkaloids are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility and thermal stability. For this compound, derivatization of the nitrogen atoms could make it amenable to GC-MS analysis. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer for detection. wikipedia.org GC-MS can offer very high chromatographic resolution, but the need for derivatization can add complexity to sample preparation. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents another viable, though less common, approach. CE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism to LC and GC, which can be advantageous for resolving complex mixtures. wikipedia.org

The selection of a specific hyphenated technique would depend on the physicochemical properties of this compound, the nature of the biological matrix, the required sensitivity, and the analytical throughput needed. For quantitative bioanalysis of alkaloids, LC-MS/MS is frequently the method of choice due to its high sensitivity, specificity, and applicability to a wide range of non-volatile compounds without the need for derivatization. az.govumons.ac.be

Table 1: Comparison of Hyphenated Techniques for this compound Analysis in Biological Matrices

| Technique | Separation Principle | Typical Detector | Suitability for this compound | Key Advantages | Key Limitations |

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Tandem Mass Spectrometer (e.g., QQQ, Q-TOF). | High | Excellent sensitivity and specificity; applicable without derivatization. az.gov | Matrix effects can suppress or enhance ionization. umons.ac.be |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Mass Spectrometer (e.g., Quadrupole, TOF). | Moderate | High chromatographic efficiency; established libraries for identification. nih.gov | Often requires chemical derivatization for non-volatile alkaloids; potential for thermal degradation. mdpi.com |

| CE-MS | Differential migration of ions in an electric field. | Mass Spectrometer | Possible | High separation efficiency; low sample and solvent consumption. | Lower loading capacity; can be less robust than LC-MS. wikipedia.org |

Method Development and Validation for Research Applications

For any research application that relies on the quantification of this compound, the development and validation of the analytical method is a critical step to ensure the reliability, accuracy, and reproducibility of the results. annualreviews.org The validation process demonstrates that the analytical procedure is suitable for its intended purpose. google.com This is typically performed following guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov

The development of an analytical method for this compound would involve:

Selection of the appropriate technique: Based on the factors described in section 8.3, LC-MS/MS would be a primary candidate.

Optimization of conditions: This includes optimizing the mobile phase composition, gradient elution program, and column type for LC, as well as tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energies) to achieve the best signal for this compound. nih.gov

Development of sample preparation: A protocol for extracting this compound from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be developed to remove interferences and concentrate the analyte. umons.ac.be

Once the method is developed, it must be validated by assessing a set of specific performance parameters:

Specificity/Selectivity: This ensures that the signal being measured is unequivocally from this compound and not from any other component in the sample matrix, such as metabolites, impurities, or endogenous compounds. google.com This is typically assessed by analyzing blank matrix samples and comparing them to spiked samples. google.com

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of this compound. zobodat.at A calibration curve is generated by analyzing samples with known concentrations of this compound, and the correlation coefficient (r²) should ideally be ≥0.99. wikipedia.org

Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing samples spiked with known amounts of this compound at different concentration levels (low, medium, and high) within the linear range. annualreviews.org

Precision: This measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). annualreviews.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. zobodat.at The LOQ is a critical parameter for studies involving low concentrations of the analyte. wikipedia.org

Recovery: This assesses the efficiency of the sample preparation procedure by comparing the amount of this compound extracted from the matrix to the actual amount present.

Stability: This evaluates the stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). wikipedia.org

Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound

| Validation Parameter | Acceptance Criteria (Typical) | Illustrative Finding for a this compound Assay |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | Linear over 1 - 1000 ng/mL with r² = 0.998 |

| Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) | 92.5% - 108.3% across three concentration levels |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) | RSD < 8.5% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) | RSD < 11.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1; with acceptable accuracy & precision | 1.0 ng/mL |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Method is selective for this compound. |

| Stability (Freeze-Thaw) | ≤ 15% deviation from initial concentration | Stable for at least 3 cycles. |

Research Gaps and Future Directions in Leptocladine Studies

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways

A significant research gap exists in the complete understanding of Leptocladine's biosynthetic pathway. While the general route for β-carboline alkaloid formation is presumed to involve a Pictet-Spengler reaction between a tryptamine (B22526) derivative and an aldehyde, the specific precursors, intermediates, and enzymatic machinery responsible for this compound synthesis in plants remain uncharacterised. It is hypothesized that the pathway originates with tryptamine or a derivative like N-methyltryptamine (dipterine) and acetaldehyde (B116499), followed by enzymatic cyclization and subsequent N-methylation to yield the final 1,2-dimethyl-1,2,3,4-tetrahydro-β-carboline structure. nih.gov However, the enzymes catalyzing these specific steps—a putative Pictet-Spenglerase, an N-methyltransferase, and potentially other modifying enzymes—have not been identified or functionally validated.

Future research must focus on a multi-omics approach to unravel this pathway. greenskybio.com This involves integrating genomics, transcriptomics, and metabolomics data from this compound-producing plants, such as Acacia complanata or Arthrophytum leptocladum. creative-proteomics.comresearchgate.net By correlating gene expression profiles with the accumulation of this compound and its potential precursors, candidate genes encoding the biosynthetic enzymes can be pinpointed. Techniques like virus-induced gene silencing or CRISPR/Cas9-mediated knockout in model plant systems could then be used to validate the function of these candidate genes. Furthermore, the burgeoning field of chemoproteomics offers powerful tools for identifying functional enzymes directly from plant extracts by using substrate-mimicking chemical probes, which could accelerate the discovery of the key biosynthetic players. nih.gov

Table 1: Proposed Research Strategy for Elucidating this compound Biosynthesis

| Research Phase | Methodology | Objective |

| Phase 1: Precursor Identification | Isotope labeling studies; Metabolomic profiling of producing- and non-producing plant tissues. | To definitively identify the tryptamine and aldehyde precursors of the this compound scaffold. |

| Phase 2: Gene Discovery | Transcriptome sequencing (RNA-seq); Co-expression network analysis; Genome mining for candidate enzyme classes (e.g., methyltransferases, oxidoreductases). greenskybio.com | To identify candidate genes whose expression correlates with this compound production. |

| Phase 3: Functional Validation | Heterologous expression of candidate genes in microbial hosts (E. coli, yeast); In vitro enzymatic assays with putative substrates. | To confirm the specific catalytic function of the identified enzymes in the biosynthetic pathway. researchgate.net |

| Phase 4: Pathway Reconstruction | Co-expression of all identified genes in a heterologous host. | To reconstitute the complete biosynthetic pathway of this compound in vitro or in vivo. |

Exploration of Novel, Efficient, and Sustainable Synthetic Routes

The chemical synthesis of tetrahydro-β-carbolines is well-established, with the Pictet-Spengler reaction serving as the cornerstone transformation. bwise.kranalis.com.my However, traditional methods often rely on harsh acidic conditions, organic solvents, and expensive or hazardous catalysts, which are neither cost-effective nor environmentally friendly. bwise.kr While total syntheses of various β-carboline alkaloids have been reported, specific, optimized routes for this compound are not prominent in the literature. nih.govacs.org The key research gap is the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Future synthetic explorations should prioritize sustainability. This includes the use of water as a reaction solvent, which is both environmentally benign and can sometimes accelerate reaction rates in Pictet-Spengler condensations. bwise.krsamipubco.com Research into novel catalytic systems is paramount. This could involve biocompatible catalysts like L-tartaric or citric acid, heterogeneous catalysts such as Fe(III)-montmorillonite that can be easily recovered and reused, or even enzymatic catalysis. researchgate.netbwise.krsamipubco.com Moreover, innovative one-pot procedures, perhaps utilizing electrochemistry in deep eutectic solvents, could significantly streamline the synthesis, reduce waste, and improve atom economy. acs.orgacs.org A systematic investigation into these green methodologies could lead to a highly efficient and sustainable industrial-scale production of this compound and its analogues.

Table 2: Comparison of Synthetic Approaches for Tetrahydro-β-carbolines

| Synthetic Method | Catalyst/Conditions | Advantages | Disadvantages/Research Gaps |

| Classical Pictet-Spengler | Strong acids (e.g., TFA, HCl), organic solvents. samipubco.com | Well-established, reliable for many substrates. | Harsh conditions, often requires anhydrous solvents, potential for side products, not environmentally friendly. |

| Green Acid Catalysis | l-tartaric acid or citric acid in water. bwise.krsamipubco.com | Environmentally friendly solvent, uses natural, inexpensive catalysts. | Yields can be moderate; optimization for specific substrates like those for this compound is needed. |

| Heterogeneous Catalysis | Fe(III)-montmorillonite with ultrasonic irradiation. researchgate.net | Catalyst is reusable, mild reaction conditions, potentially high yields. | Catalyst preparation and characterization required; scope for diverse substrates needs exploration. |